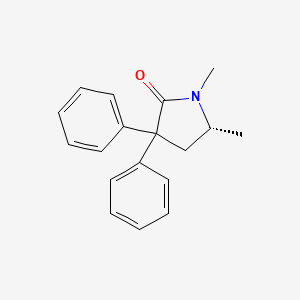
(5R)-1,5-Dimethyl-3,3-diphenylpyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5R)-1,5-Dimethyl-3,3-diphenylpyrrolidin-2-one is a chiral compound with a unique structure that includes a pyrrolidinone ring substituted with two methyl groups and two phenyl groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-1,5-Dimethyl-3,3-diphenylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,3-diphenyl-2-propanone with methylamine, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(5R)-1,5-Dimethyl-3,3-diphenylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.
科学研究应用
(5R)-1,5-Dimethyl-3,3-diphenylpyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (5R)-1,5-Dimethyl-3,3-diphenylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific biological context and the nature of the target.
相似化合物的比较
Similar Compounds
(5S)-1,5-Dimethyl-3,3-diphenylpyrrolidin-2-one: The enantiomer of the compound, which may have different biological activities.
1,5-Dimethyl-3,3-diphenylpyrrolidin-2-one: The racemic mixture containing both enantiomers.
Other pyrrolidinone derivatives: Compounds with similar structures but different substituents, which can have varying properties and applications.
Uniqueness
(5R)-1,5-Dimethyl-3,3-diphenylpyrrolidin-2-one is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of both methyl and phenyl groups also contributes to its distinct chemical properties and reactivity.
属性
CAS 编号 |
87246-92-2 |
|---|---|
分子式 |
C18H19NO |
分子量 |
265.3 g/mol |
IUPAC 名称 |
(5R)-1,5-dimethyl-3,3-diphenylpyrrolidin-2-one |
InChI |
InChI=1S/C18H19NO/c1-14-13-18(17(20)19(14)2,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14H,13H2,1-2H3/t14-/m1/s1 |
InChI 键 |
XAVFJHLZSOZVHD-CQSZACIVSA-N |
手性 SMILES |
C[C@@H]1CC(C(=O)N1C)(C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CC1CC(C(=O)N1C)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


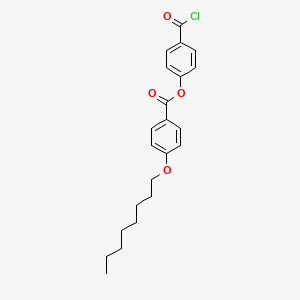

![3-Chloro-2-ethoxy-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14406984.png)
![3,5-Bis[(4-azidophenyl)methylidene]-4-oxocyclohexane-1-carboxylic acid](/img/structure/B14406995.png)
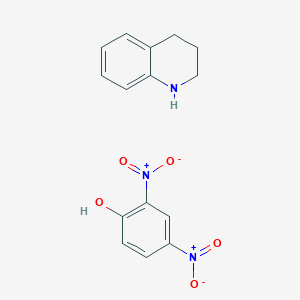


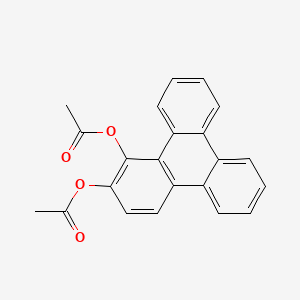

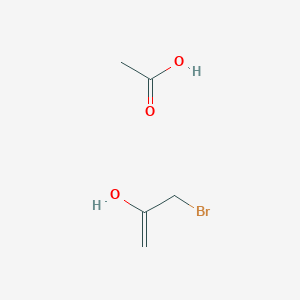

![Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14407070.png)
![8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14407071.png)

